

Introduction: The Structural Challenge of Saturated Tetrazinanes

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Compound of Interest

Compound Name: 3,6-Dipropyl-1,2,4,5-tetrazinane

CAS No.: 13717-84-5

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The 1,2,4,5-tetrazine core is a subject of considerable interest, particularly in the realm of bioorthogonal chemistry, where its aromatic derivatives serve as powerful tools in "click" reactions.[1][2] However, the focus of this guide shifts to its saturated counterpart: **3,6-Dipropyl-1,2,4,5-tetrazinane** (hexahydro-3,6-dipropyl-1,2,4,5-tetrazine). As a saturated, nitrogen-rich heterocycle, this molecule presents a unique set of challenges and opportunities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its planar, aromatic cousins, the tetrazinane ring is puckered and conformationally flexible, which profoundly influences its NMR spectrum.[3]

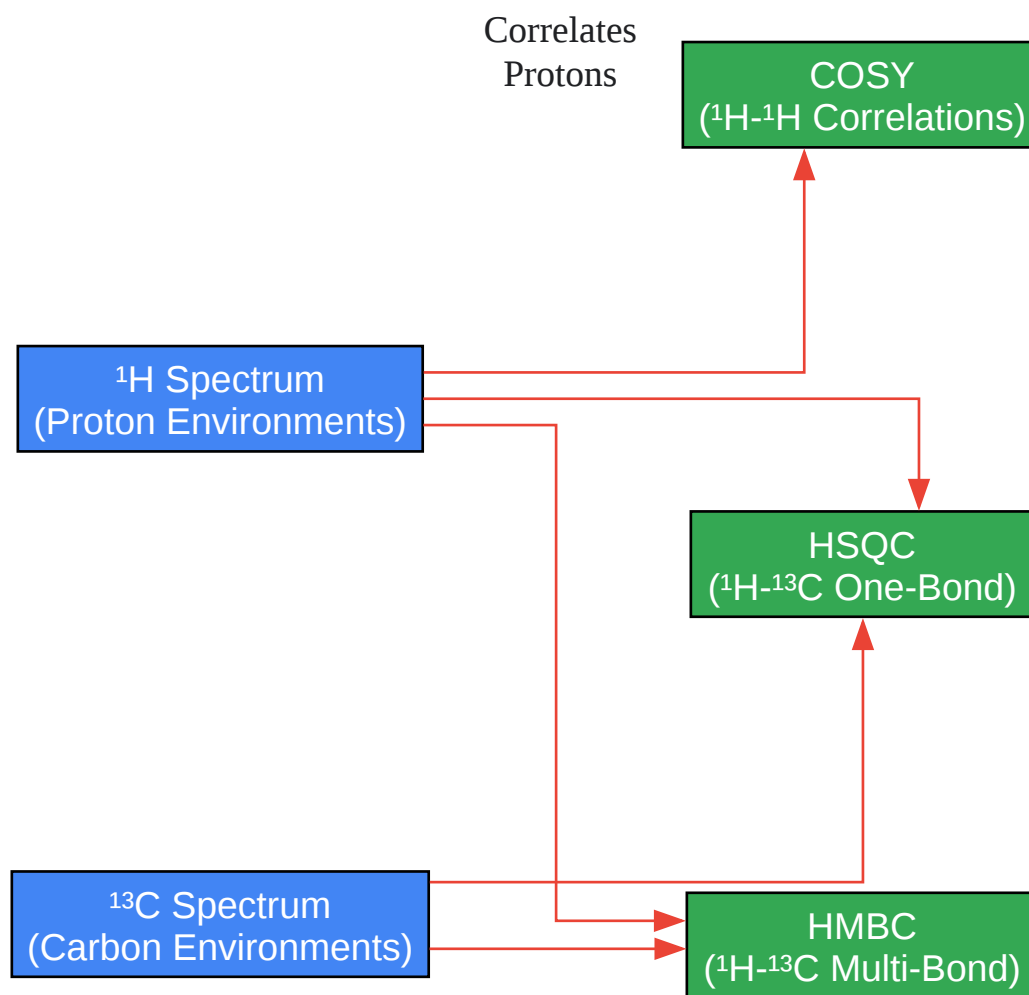
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the complete NMR spectral assignment of **3,6-Dipropyl-1,2,4,5-tetrazinane**. We will move beyond simple data reporting to explain the causal-level reasoning behind experimental design, spectral prediction, and data interpretation, empowering the scientist to confidently verify the synthesis and stereochemistry of this and related compounds.

Part 1: Foundational Principles of Multi-dimensional NMR

A robust structural assignment relies not on a single experiment, but on a suite of correlated techniques. For a molecule like **3,6-Dipropyl-1,2,4,5-tetrazinane**, a combination of 1D (^1H , ^{13}C) and 2D NMR experiments is essential.

- ^1H NMR: Provides information on the chemical environment and connectivity of protons. Chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) show adjacent, coupled protons.
- ^{13}C NMR: Reveals the number of unique carbon environments in the molecule. It is often acquired with proton decoupling to produce sharp, singlet peaks for each carbon.
- COSY (COrelation Spectroscopy): A 2D homonuclear experiment that maps proton-proton (J-coupling) correlations.[4] A cross-peak between two proton signals indicates that they are coupled, typically through two or three bonds.[5]
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that identifies all protons directly attached to a carbon atom.[5] It provides a direct one-bond ^1H - ^{13}C correlation, simplifying the assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over longer ranges, typically two and three bonds (^2JCH and ^3JCH).[5][6] It is the cornerstone for assembling molecular fragments and linking substituents (like our propyl groups) to the core heterocyclic ring.

The logical relationship between these core experiments is crucial for piecing together the molecular puzzle.



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Caption: Logical workflow of NMR experiments for structural elucidation.

Part 2: Predicting the NMR Spectrum of 3,6-Dipropyl-1,2,4,5-Tetrazinane

Before entering the lab, a senior scientist develops a hypothesis of the expected spectral data. This predictive exercise is critical for identifying unexpected outcomes and accelerating analysis.

Molecular Structure and Labeling

First, we must establish a clear labeling system for each unique proton and carbon position. The molecule's symmetry means that the two propyl groups are chemically equivalent,

simplifying the expected spectrum.

Caption: Labeled structure of **3,6-Dipropyl-1,2,4,5-Tetrazinane**.

Conformational Considerations

The saturated 1,2,4,5-tetrazinane ring is expected to adopt a stable chair conformation to minimize steric strain, analogous to cyclohexane and other saturated heterocycles.^[7] This has a critical consequence: the protons on the ring carbons (H3 and H6) and the attached propyl groups can exist in either axial or equatorial positions. This can lead to complex spectra or, if the ring undergoes rapid chair-flipping at room temperature, averaged signals. For this analysis, we will assume rapid conformational exchange, leading to a simplified, time-averaged spectrum.

Predicted ¹H NMR Chemical Shifts

The chemical shift of a proton is highly sensitive to its electronic environment. Proximity to electronegative nitrogen atoms will cause a "deshielding" effect, shifting the proton's signal downfield (to a higher ppm value).^{[8][9]}

Proton Label	Description	Predicted δ (ppm)	Predicted Multiplicity	Rationale for Shift
H3'	Propyl -CH ₃	~0.9	Triplet (t)	Standard terminal methyl group in an alkyl chain. [10]
H2'	Propyl -CH ₂ -	~1.5 - 1.7	Sextet or multiplet (m)	Methylene group adjacent to a methyl and another methylene group. [10]
H1'	Propyl -CH ₂ -Ring	~2.8 - 3.2	Triplet (t)	Methylene group alpha to the tetrahydrozine ring; significantly deshielded by two adjacent nitrogen atoms (N2 and N4).
H3 / H6	Ring Methine	~4.0 - 4.5	Triplet (t) or multiplet (m)	Methine proton on a carbon (C3/C6) situated between two nitrogen atoms. Highly deshielded.
N-H	Ring Amine	~2.0 - 5.0	Broad singlet (br s)	Amine protons are often broad due to quadrupole broadening and chemical exchange with the solvent. Their

position is highly variable.

Predicted ^{13}C NMR Chemical Shifts

Carbon chemical shifts are similarly influenced by electronegativity.

Carbon Label	Description	Predicted δ (ppm)	Rationale for Shift
C3'	Propyl -CH ₃	~13 - 15	Standard terminal methyl carbon.
C2'	Propyl -CH ₂ -	~18 - 22	Standard internal methylene carbon.
C1'	Propyl -CH ₂ -Ring	~30 - 35	Methylene carbon alpha to the ring; shifted downfield due to the influence of adjacent nitrogens.
C3 / C6	Ring CH	~70 - 80	Methine carbon situated between two nitrogen atoms, resulting in significant deshielding.

Part 3: Experimental Protocol & Data Acquisition

Trustworthy data begins with meticulous preparation and a logically designed experimental plan.

Sample Preparation

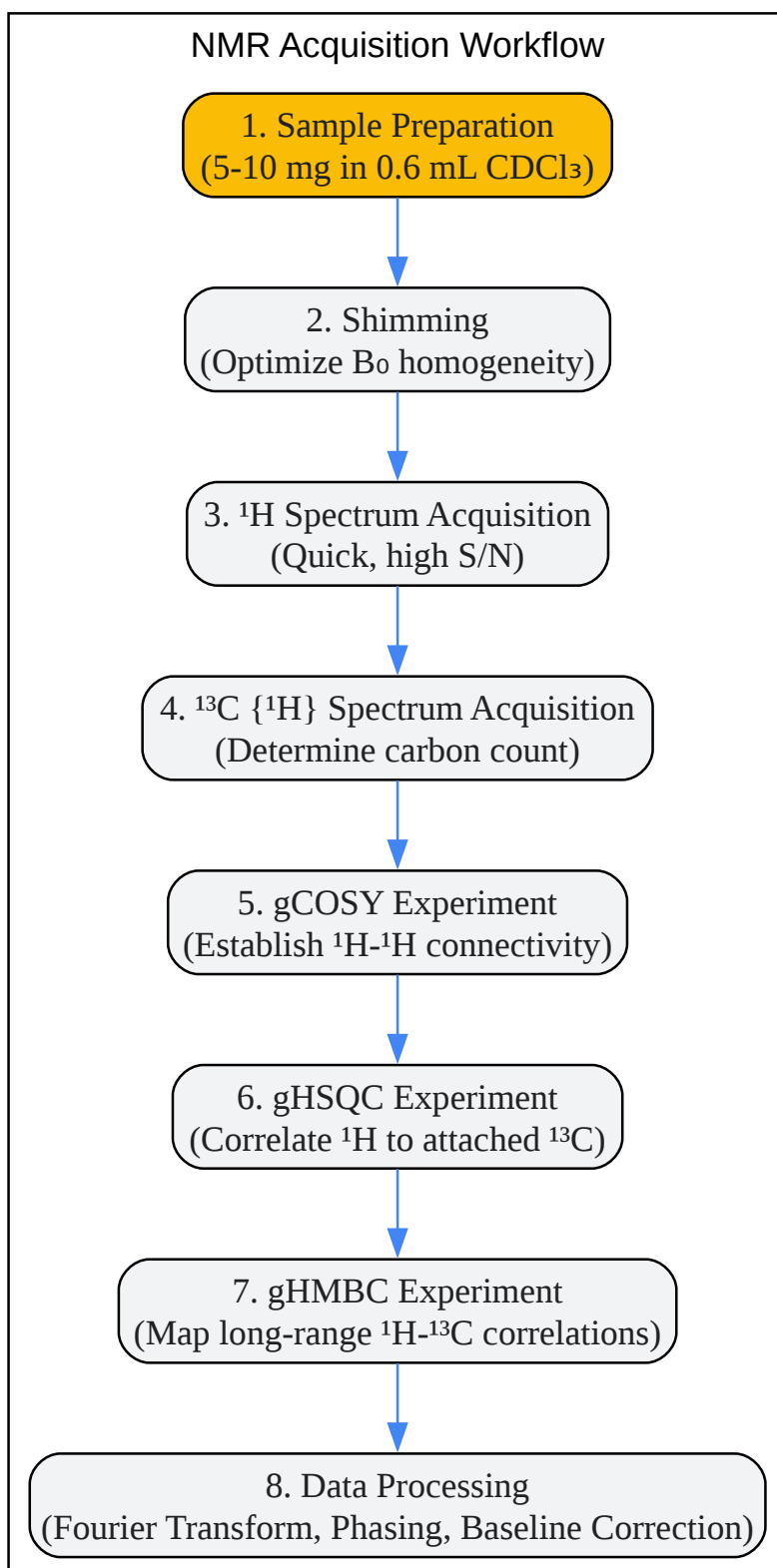
- Mass Determination: Accurately weigh approximately 5-10 mg of the purified **3,6-Dipropyl-1,2,4,5-tetrazinane** sample.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common first choice. If solubility is an issue or N-H proton exchange needs to be minimized, DMSO-d₆

can be used.

- Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube. The use of a small amount of an internal standard like tetramethylsilane (TMS) set to 0.00 ppm is recommended for precise referencing.[\[11\]](#)
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming problems.

NMR Data Acquisition Workflow

The following workflow ensures that the most crucial data is collected efficiently.



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Caption: A standard workflow for acquiring a full set of NMR data.

Part 4: Step-by-Step Spectral Interpretation

With the predicted data as our guide and a full dataset in hand, we can now assign the structure.

Step 1: Analyze the ^1H NMR Spectrum

- **Confirm Propyl Chain:** Look for the characteristic upfield triplet (~ 0.9 ppm) of the H3' methyl group. Follow this to the adjacent sextet/multiplet of the H2' methylene group (~ 1.6 ppm). Finally, identify the downfield triplet (~ 3.0 ppm) corresponding to the H1' methylene group, confirming its proximity to the electron-withdrawing ring. The integration of these signals should be in a 3:2:2 ratio.
- **Identify Ring Protons:** Locate the most downfield non-exchangeable proton signal, which should be the methine H3/H6 proton (~ 4.2 ppm). Its multiplicity will depend on its coupling to the H1' protons and potentially the N-H protons.
- **Locate N-H Protons:** Identify any broad signals that may correspond to the four N-H protons. Their integration should correspond to four protons relative to the other signals.

Step 2: Assign the ^{13}C Spectrum with HSQC

The HSQC experiment is the most reliable way to connect proton signals to their corresponding carbons.^[12]

- Draw a vertical line down from each proton signal on the F2 (^1H) axis.
- Each cross-peak identifies a direct one-bond connection to a carbon on the F1 (^{13}C) axis.
- **Correlation 1:** The ^1H signal at ~ 0.9 ppm (H3') will show a cross-peak to the ^{13}C signal at ~ 14 ppm (C3').
- **Correlation 2:** The ^1H signal at ~ 1.6 ppm (H2') will correlate to the ^{13}C signal at ~ 20 ppm (C2').
- **Correlation 3:** The ^1H signal at ~ 3.0 ppm (H1') will correlate to the ^{13}C signal at ~ 32 ppm (C1').

- Correlation 4: The ^1H signal at ~ 4.2 ppm (H3/H6) will correlate to the most downfield carbon signal at ~ 75 ppm (C3/C6).

Step 3: Confirm the Molecular Skeleton with COSY and HMBC

COSY and HMBC data provide the final proof of connectivity.

- COSY Analysis:
 - A strong cross-peak will exist between H3' and H2', confirming the end of the propyl chain.
 - Another cross-peak will be visible between H2' and H1', connecting the middle and alpha positions.
 - A crucial cross-peak should be observed between H1' and the ring proton H3/H6, confirming the attachment of the propyl group to the ring.
- HMBC Analysis (Key Correlations): The HMBC spectrum connects the fragments. We look for 2- and 3-bond correlations.[\[13\]](#)
 - Connecting the Propyl Group to the Ring: The protons of the terminal methyl group (H3', ~ 0.9 ppm) should show a 2-bond correlation to C2' and a 3-bond correlation to C1'. Most importantly, the alpha-protons (H1', ~ 3.0 ppm) should show a 2-bond correlation to the ring carbon C3/C6 (~ 75 ppm), providing definitive evidence of the C1'-C3 bond.
 - Verifying the Ring Structure: The ring proton H3/H6 (~ 4.2 ppm) should show a 2-bond correlation to the alpha-carbon of the propyl group, C1' (~ 32 ppm). This reciprocal correlation provides a self-validating check on the structure.

By systematically applying this workflow of prediction, acquisition, and multi-dimensional analysis, a complete and unambiguous assignment of the NMR spectra for **3,6-Dipropyl-1,2,4,5-tetrazinane** can be achieved, providing unequivocal confirmation of its chemical structure.

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